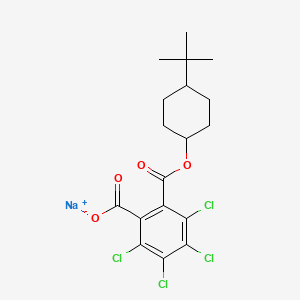
Sodium 4-tert-butylcyclohexyl tetrachlorophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-tert-butylcyclohexyl tetrachlorophthalate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a sodium ion, a tert-butyl group attached to a cyclohexyl ring, and a tetrachlorophthalate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium 4-tert-butylcyclohexyl tetrachlorophthalate typically involves the reaction of 4-tert-butylcyclohexanol with tetrachlorophthalic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
4-tert-butylcyclohexanol+tetrachlorophthalic anhydride+NaOH→sodium 4-tert-butylcyclohexyl tetrachlorophthalate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Sodium 4-tert-butylcyclohexyl tetrachlorophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tetrachlorophthalate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phthalates or cyclohexyl derivatives.
科学研究应用
Sodium 4-tert-butylcyclohexyl tetrachlorophthalate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
作用机制
The mechanism of action of sodium 4-tert-butylcyclohexyl tetrachlorophthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-tert-Butylcyclohexyl acetate: A structurally similar compound used in fragrances and cosmetics.
4-tert-Butylcatechol: Another related compound with applications in polymer stabilization and as an antioxidant.
Uniqueness
Sodium 4-tert-butylcyclohexyl tetrachlorophthalate is unique due to its combination of a sodium ion, tert-butyl group, and tetrachlorophthalate moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
属性
CAS 编号 |
73972-98-2 |
|---|---|
分子式 |
C18H19Cl4NaO4 |
分子量 |
464.1 g/mol |
IUPAC 名称 |
sodium;2-(4-tert-butylcyclohexyl)oxycarbonyl-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/C18H20Cl4O4.Na/c1-18(2,3)8-4-6-9(7-5-8)26-17(25)11-10(16(23)24)12(19)14(21)15(22)13(11)20;/h8-9H,4-7H2,1-3H3,(H,23,24);/q;+1/p-1 |
InChI 键 |
DJWDAVARIZIELU-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)
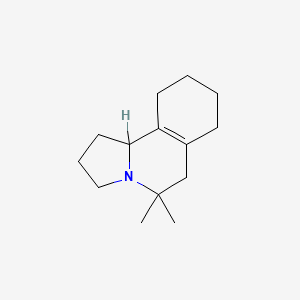
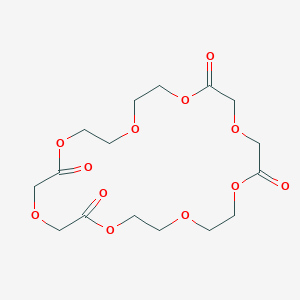
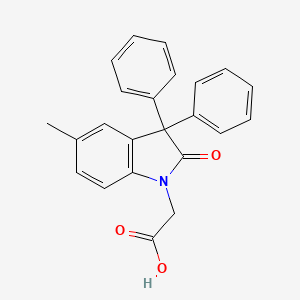
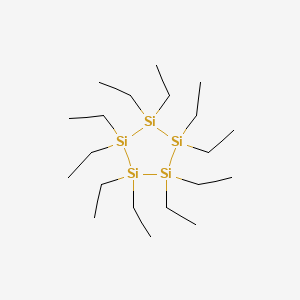
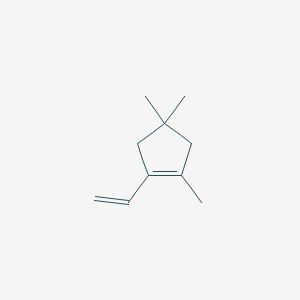
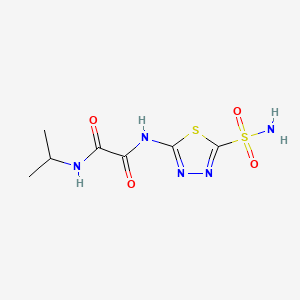
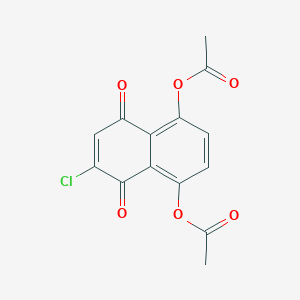
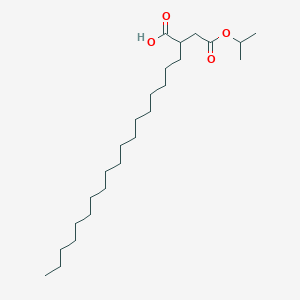
![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)
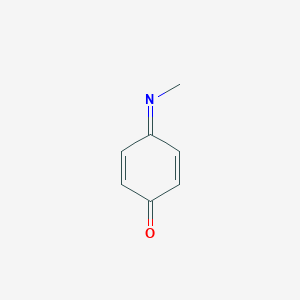
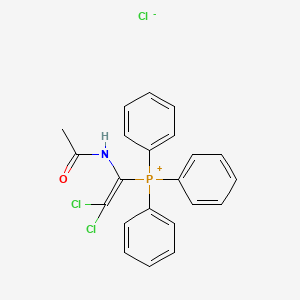
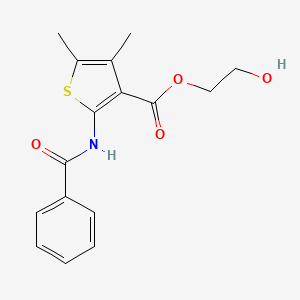
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
